molecular formula C14H12O4 B500517 2-Oxo-2-phenylethyl 5-methyl-2-furoate CAS No. 898502-34-6

2-Oxo-2-phenylethyl 5-methyl-2-furoate

Cat. No.: B500517
CAS No.: 898502-34-6
M. Wt: 244.24g/mol
InChI Key: OXKDQNJAHGFDEZ-UHFFFAOYSA-N
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Description

2-Oxo-2-phenylethyl 5-methyl-2-furoate is an ester derivative of 5-methyl-2-furoic acid, where the esterifying group is a 2-oxo-2-phenylethyl moiety. Structurally, it combines a furan ring substituted with a methyl group at the 5-position and a ketone-linked phenyl group at the ester side chain. This configuration distinguishes it from simpler esters like methyl 5-methyl-2-furoate (C₇H₈O₃), which lacks the aromatic and ketone functionalities .

For instance, substituted phenacyl bromides have been used in multi-step syntheses to introduce aryl-ketone groups into furan derivatives (e.g., in the preparation of sulfonamide antimicrobial agents) . Such approaches could be adapted for this compound, involving esterification of 5-methyl-2-furoic acid with 2-bromoacetophenone derivatives under basic conditions.

Properties

CAS No.

898502-34-6

Molecular Formula

C14H12O4

Molecular Weight

244.24g/mol

IUPAC Name

phenacyl 5-methylfuran-2-carboxylate

InChI

InChI=1S/C14H12O4/c1-10-7-8-13(18-10)14(16)17-9-12(15)11-5-3-2-4-6-11/h2-8H,9H2,1H3

InChI Key

OXKDQNJAHGFDEZ-UHFFFAOYSA-N

SMILES

CC1=CC=C(O1)C(=O)OCC(=O)C2=CC=CC=C2

Canonical SMILES

CC1=CC=C(O1)C(=O)OCC(=O)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 5-methyl-2-furoate (C₇H₈O₃)

  • Structure : A methyl ester of 5-methyl-2-furoic acid.
  • Properties : Exhibits a sweet, fruity aroma and antioxidant activity, making it valuable in food and beverage industries .
  • Synthesis: Produced via esterification of 5-methyl-2-furoic acid with methanol.
  • Applications : Primarily used as a flavor enhancer.

[2-(Furan-2-ylmethylamino)-2-oxoethyl] 5-[(4-fluorophenyl)sulfamoyl]-2-methylbenzoate (C₂₁H₁₉FN₂O₆S)

  • Structure: Incorporates a sulfamoyl benzoate core linked to a furan-amino-ketone group.
  • Synthesis : Likely involves coupling of sulfamoyl benzoic acid derivatives with furan-containing amines.

5-(Substituted Phenyl)-N-(2-Oxo-2-(Substituted Phenyl)ethyl)-N-methylfuran-2-sulfonamides (e.g., 4a-4m)

  • Structure : Furan-sulfonamide hybrids with aryl-ketone side chains.
  • Properties : Demonstrated antimicrobial activity against bacterial and fungal strains, attributed to the sulfonamide moiety and aryl substituents .
  • Synthesis : Multi-step process involving chlorosulfonation, amine coupling, and Suzuki-Miyaura cross-coupling .

β-Lactam Derivatives (e.g., (2S,5R,6R)-3,3-Dimethyl-7-oxo-6-pivalamido-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid)

  • Structure: Complex bicyclic β-lactam cores with aminoacyl side chains.
  • Properties : Antibacterial activity, typical of penicillin-like compounds .
  • Relevance : While structurally distinct, these highlight the role of ketone and aromatic groups in bioactive molecules.

Comparative Analysis Table

Compound Name Molecular Formula Key Functional Groups Synthesis Highlights Biological Activity/Applications
2-Oxo-2-phenylethyl 5-methyl-2-furoate C₁₄H₁₂O₄ Furan, methyl, phenyl, ketone Likely phenacyl bromide coupling Potential antimicrobial/antioxidant (inferred)
Methyl 5-methyl-2-furoate C₇H₈O₃ Furan, methyl, ester Direct esterification Flavoring, antioxidant
[2-(Furan-2-ylmethylamino)-2-oxoethyl] 5-[(4-fluorophenyl)sulfamoyl]-2-methylbenzoate C₂₁H₁₉FN₂O₆S Sulfamoyl, fluorophenyl, furan-amino Multi-step coupling Undisclosed (pharmacological potential)
5-(Substituted Phenyl)-N-(2-Oxo-2-(Substituted Phenyl)ethyl)-N-methylfuran-2-sulfonamides Varies Sulfonamide, aryl-ketone, furan Chlorosulfonation, cross-coupling Antimicrobial

Key Findings and Implications

  • This is analogous to sulfonamide derivatives, where aryl-ketone groups contribute to antimicrobial efficacy .
  • Synthetic Flexibility : The compound’s synthesis could borrow from methodologies used for sulfonamide derivatives, such as Suzuki-Miyaura cross-coupling for aryl group introduction .
  • Antioxidant vs. Antimicrobial Roles : While methyl 5-methyl-2-furoate is established as an antioxidant, the phenyl-ketone moiety in the target compound may broaden its utility to antimicrobial applications, pending empirical validation.

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